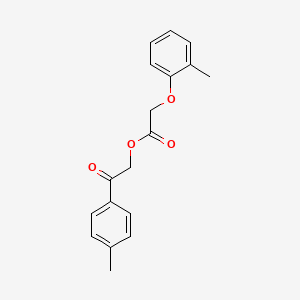
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, also known as MATC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has antitumor activity in animal models of cancer. However, the toxicity and pharmacokinetics of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile have not been fully characterized, and further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile, including the development of more efficient synthesis methods, the characterization of its toxicity and pharmacokinetics, and the optimization of its anticancer activity. Additionally, the potential applications of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile in organic electronics and materials science warrant further investigation.
合成法
The synthesis of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile involves the reaction between 4-methoxybenzoyl chloride and 2-aminothiophene-3-carbonitrile in the presence of anhydrous aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile as a yellow solid.
科学的研究の応用
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In materials science, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-12(8-10-14)17(23)18-16(21)15(11-20)19(25-18)22-13-5-3-2-4-6-13/h2-10,22H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDNKAURZBLNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)


![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)